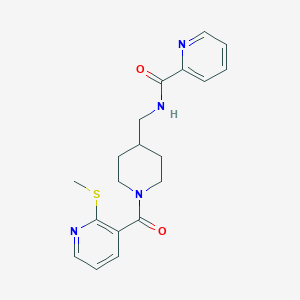

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, and its use has been instrumental in understanding the mechanisms underlying Parkinson's disease.

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

Piperidine derivatives, similar to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have shown potential in enhancing acetylcholine content in the brain, which could be beneficial for treating conditions like dementia. For instance, certain piperidine derivatives have been identified as potent inhibitors of AChE, with significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

Medicinal Applications of Pyridine Carboxamides

Studies on pyridine carboxamides, which share a core structural similarity with "N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide," reveal their importance in medicinal chemistry. For example, picolinamide has shown promise in reducing iron-induced renal damage and in regulating nicotinamidase activity. This class of compounds is also involved in radio- and chemosensitization, indicating their broad therapeutic potential (Olsen et al., 2003).

Inhibition of Poly (ADP-ribose) Synthetase

Picolinamide has been found to be a strong inhibitor of poly (ADP-ribose) synthetase, which is crucial for DNA repair processes. It has shown protective effects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This suggests its potential role in the treatment of diabetes-related complications (Yamamoto & Okamoto, 1980).

Serotoninergic Receptor Affinity

Picolinamide derivatives, linked to arylpiperazine moieties, have been explored for their affinity towards serotoninergic receptors. These compounds exhibit high specificity and affinity, particularly towards 5-HT1A, 5-HT2A, and 5-HT2C receptors. Such properties make them candidates for developing new therapeutic agents targeting serotoninergic systems, which are implicated in various psychiatric disorders (Fiorino et al., 2017).

Palladium-Catalyzed Intramolecular Amination

Research on the efficient synthesis of azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions has highlighted the utility of picolinamide (PA) protected amine substrates. This methodology underscores the importance of unactivated C-H bonds in organic synthesis, showcasing the versatility of picolinamide derivatives in synthetic chemistry (He et al., 2012).

Propiedades

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-26-18-15(5-4-10-21-18)19(25)23-11-7-14(8-12-23)13-22-17(24)16-6-2-3-9-20-16/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVMVTZDYCZKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)

![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)

![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)